molecular formula C11H16Cl2N2O2 B11842990 Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride

Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride

Cat. No.: B11842990
M. Wt: 279.16 g/mol
InChI Key: HMFIRHZDCKXFEW-UHFFFAOYSA-N
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Description

Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride is a chemical compound with significant importance in various fields of scientific research It is a derivative of tetrahydroquinoline, a structure commonly found in many natural products and therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 1,2,3,4-tetrahydroquinoline.

    Esterification: The carboxylate group is introduced via esterification reactions using appropriate reagents and catalysts.

    Hydrochloride Formation: Finally, the dihydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.

Major Products Formed

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds with different functional groups replacing the amino or ester groups.

Scientific Research Applications

Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: A closely related compound with similar structural features.

    1,2,3,4-Tetrahydroisoquinoline: Another derivative with a similar core structure but different functional groups.

Uniqueness

Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride is unique due to the presence of both amino and ester groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H16Cl2N2O2

Molecular Weight

279.16 g/mol

IUPAC Name

methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate;dihydrochloride

InChI

InChI=1S/C11H14N2O2.2ClH/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10;;/h2-4,9,13H,5-6,12H2,1H3;2*1H

InChI Key

HMFIRHZDCKXFEW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NCC(C2)N.Cl.Cl

Origin of Product

United States

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